molecular formula C20H25N3O2S B2946099 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034399-65-8

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2946099
CAS RN: 2034399-65-8
M. Wt: 371.5
InChI Key: ZPZNUOUKOLJAAU-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as ITPE, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITPE has been synthesized using various methods and has shown promising results in various studies, making it a promising compound for future research.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves the inhibition of various cellular pathways. 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone inhibits the activity of histone deacetylases, leading to the induction of apoptosis and inhibition of cancer cell growth. 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B. In addition, 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has shown various biochemical and physiological effects in vitro and in vivo studies. 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, leading to the potential treatment of neurological disorders. However, further studies are required to determine the full extent of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone's effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is its potential therapeutic applications in various scientific research fields. 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has shown promising results in cancer therapy, anti-inflammatory effects, and neurological disorders. In addition, 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has been synthesized using different methods, making it accessible for further research. However, one limitation of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is the lack of comprehensive studies on its effects, making it challenging to determine its full potential.

Future Directions

There are several future directions for 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone research. One direction is to investigate the potential of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone in combination therapy with other compounds for cancer treatment. Another direction is to explore the potential of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are required to determine the full extent of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone's effects and its potential limitations.

Synthesis Methods

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has been achieved using different methods, including the reaction of 4-isopropylthiophenol with 3-bromo-1-(pyrimidin-4-yloxy)piperidine, followed by the reaction with 2-bromoacetophenone. Another method involves the reaction of 4-isopropylthiophenol with 1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone in the presence of a base. These methods have resulted in the successful synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone.

Scientific Research Applications

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory effects, and neurological disorders. Studies have shown that 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone inhibits the growth of cancer cells and induces apoptosis, making it a promising compound for cancer therapy. 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins.

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-20(24)23-11-3-4-17(13-23)25-19-9-10-21-14-22-19/h5-10,14-15,17H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNUOUKOLJAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

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